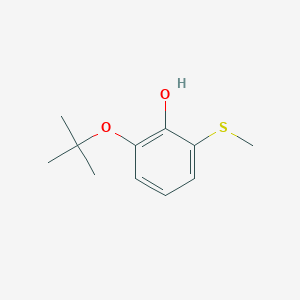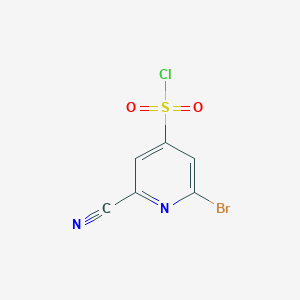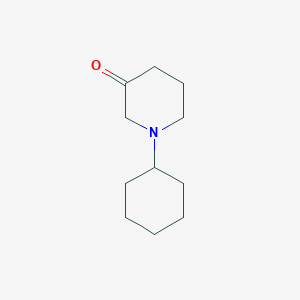
1-Cyclohexyl-piperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-piperidin-3-one is an organic compound that belongs to the class of piperidinones It consists of a piperidine ring substituted with a cyclohexyl group at the nitrogen atom and a ketone group at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclohexylamine with 3-chloropropionyl chloride followed by cyclization can yield this compound. Another method involves the reduction of 1-cyclohexyl-3-piperidone using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Applications De Recherche Scientifique
1-Cyclohexyl-piperidin-3-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-piperidin-3-one can be compared with other similar compounds, such as:
Piperidine: A simpler structure without the cyclohexyl group and ketone functionality.
1-Cyclohexyl-4-piperidone: Similar structure but with the ketone group at the fourth carbon atom.
1-Phenyl-piperidin-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the ketone functionality at the third carbon atom makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-cyclohexylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOIOSRZHMQCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
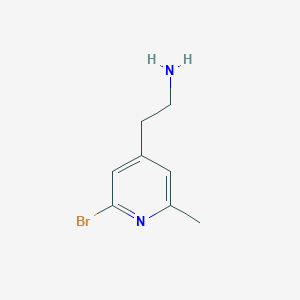

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
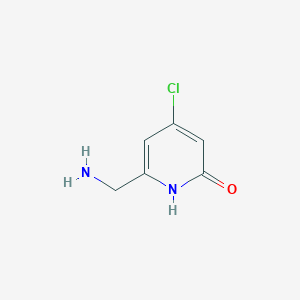


![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
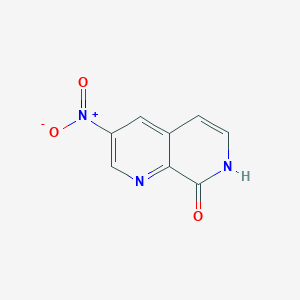
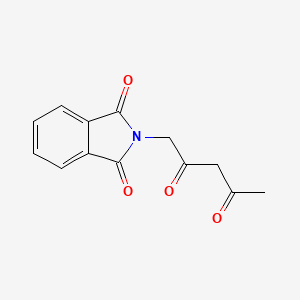
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
